Lupinisoflavone A

Description

Contextualization of Isoflavonoids in Natural Product Chemistry

Isoflavonoids represent a significant class of polyphenolic compounds found predominantly in leguminous plants. oup.comoup.comresearchgate.net They are a type of flavonoid characterized by a 3-phenylchroman-4-one backbone. In the realm of natural product chemistry, isoflavonoids are of considerable interest due to their structural diversity and wide range of biological activities. oup.comoup.com These compounds are synthesized by plants as part of their defense mechanisms against pathogens and environmental stressors. mdpi.com The isoflavonoid (B1168493) group includes various subclasses such as isoflavones, isoflavanones, pterocarpans, and rotenoids. tandfonline.com Their biosynthesis in plants is a complex process involving multiple enzymatic steps, leading to a vast array of structurally unique molecules. nih.gov

Significance of Lupinisoflavone A in Phytochemistry Research

This compound is a specific isoflavone (B191592) that has garnered attention within the scientific community for its potential biological effects. biosynth.com It is a naturally occurring compound primarily isolated from plants of the Lupinus genus, commonly known as lupins. biosynth.comknapsackfamily.com The study of this compound is significant as it contributes to the broader understanding of isoflavonoid chemistry and their potential applications. Researchers are particularly interested in its unique chemical structure and how this structure relates to its biological functions. tandfonline.combiosynth.com

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to elucidate its chemical properties, biosynthetic pathways, and biological activities. This includes detailed structural analysis, investigation of its natural sources, and exploration of its potential as an anti-inflammatory, antioxidant, and antimicrobial agent. biosynth.comscitech.org.auresearchgate.net The scope of this article is to provide a focused overview of the current scientific knowledge regarding this compound, based on existing research findings.

Chemical Profile of this compound

| Property | Value |

| Chemical Formula | C20H16O6 biosynth.com |

| Molecular Weight | 352.34 g/mol biosynth.com |

| IUPAC Name | 6-(2,4-dihydroxyphenyl)-4-hydroxy-2-(prop-1-en-2-yl)-2H,3H,5H-furo[3,2-g]chromen-5-one foodb.ca |

| CAS Number | 93373-45-6 biosynth.com |

| Class | 6-prenylated isoflavanones hmdb.ca |

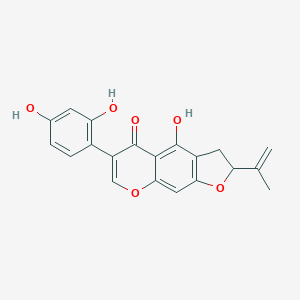

Structure

3D Structure

Properties

CAS No. |

93373-45-6 |

|---|---|

Molecular Formula |

C20H16O6 |

Molecular Weight |

352.3 g/mol |

IUPAC Name |

6-(2,4-dihydroxyphenyl)-4-hydroxy-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C20H16O6/c1-9(2)15-6-12-16(26-15)7-17-18(19(12)23)20(24)13(8-25-17)11-4-3-10(21)5-14(11)22/h3-5,7-8,15,21-23H,1,6H2,2H3 |

InChI Key |

DOGAHANJPKBCGB-UHFFFAOYSA-N |

SMILES |

CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=C(C=C(C=C4)O)O |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=C(C=C(C=C4)O)O |

melting_point |

189-191°C |

physical_description |

Solid |

Synonyms |

(+)-Lupinisoflavone A; (+)-6-(2,4-Dihydroxyphenyl)-2,3-dihydro-4-hydroxy-2-(1-methylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one |

Origin of Product |

United States |

Occurrence and Distribution

Natural Occurrence in Lupinus Species

The presence of Lupinisoflavone A has been investigated in several Lupinus species, with confirmed identification in a select few. The genus is known to produce a wide array of isoflavonoids, but the distribution of individual compounds like this compound can be species-specific. nih.gov

This compound was identified as a new dihydrofuranoisoflavone during chromatographic studies of methanolic extracts from the roots of white lupin (Lupinus albus). documentsdelivered.com It was isolated along with five other related compounds, named Lupinisoflavone B-F. The roots of L. albus are recognized as a primary site for the accumulation and synthesis of various prenylated isoflavonoids. wikipedia.orgwikipedia.org The biosynthesis of these compounds is facilitated by specific enzymes, such as isoflavonoid (B1168493) prenyltransferases, which are highly expressed in the roots. wikipedia.org

Scientific investigations into the isoflavone (B191592) profile of Andean lupin, or Tarwi (Lupinus mutabilis), have identified a range of flavonoids, primarily glycosides of genistein (B1671435) and methoxy-genistein. nih.govresearchgate.net The most abundant isoflavone detected in seeds of L. mutabilis is reported to be mutabilein. mdpi.comnih.gov While other complex isoflavonoids such as luteone (B191758), lupiwighteone (B192169), and tentatively Lupinisoflavone B or D have been noted in analyses, the presence of this compound has not been explicitly confirmed in Lupinus mutabilis in the reviewed literature. nih.gov

Lupinus bogotensis is a shrub native to Colombia, Ecuador, and Bolivia. wikipedia.orguco.edu.co While the plant is used locally and has been the subject of some biological studies, detailed phytochemical analyses focusing on its specific isoflavone composition are limited in available scientific literature. uco.edu.coreddearboles.org Consequently, there are no reports confirming the presence or absence of this compound in Lupinus bogotensis.

The presence of this compound has been definitively confirmed in the roots of yellow lupin (Lupinus luteus L., cv. Barpine). researchgate.net It was identified alongside Lupinisoflavone B and other complex isoflavones such as wighteone (B192679), luteone, and parvisoflavones A and B. This finding underscores the role of L. luteus roots as a source of structurally diverse isoflavonoids. researchgate.net

The genus Lupinus comprises over 200 species and is a rich source of various phytochemicals, including isoflavonoids. nih.gov However, based on available research, the confirmed natural occurrence of this compound is restricted to Lupinus albus and Lupinus luteus. documentsdelivered.comresearchgate.net While many Lupinus species produce prenylated isoflavonoids, the specific distribution of this compound appears to be limited. wikipedia.org For instance, comprehensive analyses of species like Lupinus angustifolius have not reported its presence. nih.govnih.gov

Table 1: Summary of Lupinus Species Investigated for this compound

| Species Name | Common Name | This compound Presence | Key Findings | Citations |

|---|---|---|---|---|

| Lupinus albus | White Lupin | Confirmed | Isolated from root extracts as one of six new dihydrofuranoisoflavones (A-F). | documentsdelivered.com |

| Lupinus mutabilis | Andean Lupin | Not Detected | Main isoflavones are genistein derivatives and mutabilein. Other lupinisoflavones (B or D) tentatively identified. | nih.govmdpi.comnih.govnih.gov |

| Lupinus bogotensis | Bogota Lupin | Not Investigated | No available phytochemical studies on isoflavone content were found. | uco.edu.coreddearboles.org |

| Lupinus luteus | Yellow Lupin | Confirmed | Isolated from roots along with Lupinisoflavone B and other complex isoflavones. | researchgate.net |

Anatomical Distribution within Plant Tissues

The accumulation of this compound and related isoflavonoids is not uniform throughout the lupin plant. Research indicates a distinct pattern of distribution across different anatomical parts, with the highest concentrations typically found in root tissues.

The roots, and specifically the cluster roots of Lupinus albus, are major sites for the constitutive accumulation and exudation of prenylated isoflavones. wikipedia.orgresearchgate.netwikipedia.org The genes encoding the enzymes responsible for prenylation are preferentially expressed in the roots. wikipedia.org Studies on L. luteus also pinpoint the roots as the source from which this compound was isolated. researchgate.net

Beyond the main root system, isoflavones have been detected in other tissues. In Lupinus albus, a quantitative gradient of isoflavones, including compounds like wighteone and genistein, has been observed in hypocotyls, with concentrations diminishing from younger to older tissues. nih.gov Analysis of L. albus throughout its growth cycle showed that isoflavone content was generally higher in leaves than in stems, with the highest levels occurring before the flowering stage. iniap.gob.ec In yellow lupin (L. luteus) seedlings, different flavonoids predominate in various organs; for example, a flavone (B191248) glucoside is rich in the epicotyl and cotyledon, while an isoflavone glucoside is the main constituent in hypocotyls and roots. nih.gov

Table 2: Anatomical Distribution of Isoflavonoids in Lupinus Species

| Plant Tissue | Finding | Species | Citations |

|---|---|---|---|

| Roots | Primary site of isolation for this compound and related compounds. High expression of synthesis-related genes. | L. albus, L. luteus | wikipedia.orgresearchgate.netresearchgate.netbangladeshbiosafety.org |

| Cluster Roots | High internal concentration and exudation of isoflavonoids, particularly under phosphorus-deficient conditions. | L. albus | wikipedia.orgresearchgate.net |

| Hypocotyls | A gradient of isoflavone concentration exists, with higher levels in younger tissues. | L. albus | nih.gov |

| Leaves | Contain isoflavones, with concentrations varying during the plant's growth cycle. Generally lower than in roots. | L. albus | researchgate.netiniap.gob.ec |

| Stems | Contain isoflavones, but typically at lower concentrations than leaves and roots. | L. albus | iniap.gob.ec |

| Seeds | No isoflavones were detected in the seeds of the studied L. albus cultivars. | L. albus | iniap.gob.ec |

| Epicotyl/Cotyledon | Found to be rich in certain types of flavonoids (flavone glucosides). | L. luteus | nih.gov |

An in-depth examination of the chemical compound this compound reveals its specific distribution within the Lupinus species and the various factors that influence its concentration. This article focuses exclusively on the occurrence of this compound and the environmental and agronomic elements affecting its accumulation in lupin plants.

Isolation and Purification Methodologies

Extraction Techniques from Plant Matrices

The initial step in isolating Lupinisoflavone A is its extraction from the plant material, typically from the seeds or pods of Lupinus species. tandfonline.com The choice of extraction method is crucial for maximizing the yield and purity of the target compound.

Solvent-based extraction is a fundamental and widely used method for obtaining isoflavonoids from plant tissues. The selection of the solvent system is critical and is based on the polarity of the target compounds.

Methanolic Extraction: Methanol (B129727) is a common solvent for the extraction of isoflavones. In studies on Lupinus albus, plant tissues such as pods and immature seeds were homogenized and extracted with a 5-fold volume of methanol (MeOH) to isolate a range of isoflavonoids, including this compound. tandfonline.com In some protocols, the residue from an initial extraction is dissolved in 80% MeOH for further sample preparation before chromatographic analysis. tandfonline.com

Hydroalcoholic Extraction: Mixtures of alcohol and water are also effective. A hydroalcoholic extraction protocol using acidic hydrolysis has been employed to extract (iso)flavone aglycones from the seeds of Lupinus mutabilis. mdpi.com This method involves drying and grinding the seeds, followed by extraction. Similarly, a hydro-methanolic solution (a mixture of methanol and water) has been proven effective for extracting phenolic and flavonoid compounds from other plant seeds. nih.gov The combination of water and alcohol can efficiently extract a wide range of compounds with varying polarities.

These conventional solvent extraction techniques serve as the primary step to create a crude extract enriched with isoflavonoids, which then undergoes further purification.

To improve efficiency, reduce solvent consumption, and minimize extraction time, several advanced technologies have been developed for the isolation of natural products like isoflavones. researchgate.net While not always specific to this compound in the literature, these methods are highly relevant to isoflavone (B191592) extraction in general.

Pressurized Liquid Extraction (PLE): PLE utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency. researchgate.netresearchgate.net For isoflavones from soybeans, optimized PLE conditions involved using 70% ethanol (B145695) at 100°C. researchgate.net This technique offers significant advantages, including lower solvent usage and faster extraction times compared to traditional methods like Soxhlet extraction. researchgate.net

Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to create cavitation bubbles in the solvent, disrupting the plant cell walls and enhancing the release of intracellular compounds. UAE has been shown to achieve high yields of isoflavones. researchgate.net A related technique, Ultrasound-Assisted Matrix Solid-Phase Dispersion (UA-MSPD), has been developed for extracting active components from plant samples, demonstrating high extraction recoveries between 93% and 98% for certain compounds. nih.gov

Supercritical Fluid Extraction (SFE): This technique often uses supercritical carbon dioxide as a solvent. SFE is considered an environmentally friendly "green" technology and is advantageous over traditional solvent extraction for certain compounds. researchgate.net

These advanced methods represent more sustainable and efficient alternatives for obtaining crude extracts rich in isoflavones prior to chromatographic separation. researchgate.net

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate and purify this compound from other related isoflavonoids and plant constituents. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and isolation of isoflavones. nih.govnih.gov Reversed-phase HPLC is particularly effective for separating these compounds.

A specific HPLC protocol for quantifying isoflavonoids in white lupin, including this compound, has been established using a reversed-phase C18 column. tandfonline.comnih.gov This method allows for the separation of a complex mixture of simple and prenylated isoflavones within 35 minutes. nih.gov The separation is typically achieved using a gradient elution system, where the composition of the mobile phase is changed over time. For instance, a gradient of a methanol-acetonitrile-tetrahydrofuran-water mixture can effectively resolve different isoflavonoids. tandfonline.com In one established method, the separation of luteone (B191758) and licoisoflavone A was improved by the presence of a small amount of acid in the mobile phase. tandfonline.com

The table below summarizes typical HPLC parameters used for the separation of isoflavonoids from Lupinus species.

| Parameter | Details | Source(s) |

| Column | Reversed-phase C18 (e.g., Lichrospher 4.0 mm dia., 250 mm) | tandfonline.comnih.gov |

| Mobile Phase | Gradient elution with a mixture of solvents such as Acetonitrile (MeCN), Tetrahydrofuran (THF), and Water (H₂O). | tandfonline.comnih.gov |

| Flow Rate | Typically around 1.0 mL/min. | tandfonline.com |

| Detection | Photodiode Array (PDA) detector, with a wavelength range set from 215 nm to 380 nm. | tandfonline.com |

| Column Temperature | Maintained at a constant temperature, for example, 40°C. | tandfonline.com |

When the goal is to isolate larger quantities of a pure compound for further research, analytical HPLC methods are scaled up to preparative chromatography. waters.com

Preparative HPLC (Prep-HPLC): This technique uses larger columns and higher flow rates than analytical HPLC to handle larger sample loads. waters.com Prep-HPLC is a powerful tool for the fine separation of constituents, offering excellent efficiency and high recovery. nih.gov The process often involves an initial analytical separation to develop the method, which is then scaled for the preparative system. waters.com Automated systems combining UV and mass spectrometry-based fraction collection can streamline the purification workflow, making it highly productive for isolating numerous compounds. tarosdiscovery.com

Flash Chromatography (FC): FC is often used as a preliminary purification step before Prep-HPLC. nih.gov It is a rapid separation technique that can handle large amounts of crude extract, separating it into less complex fractions. nih.gov A novel approach combines FC with Prep-HPLC, where fractions from the FC column are directly injected into the Prep-HPLC system for final purification, increasing convenience and reducing solvent consumption. nih.govnih.gov

Besides HPLC, other chromatographic techniques are available for the challenging separation of structurally similar natural products.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing issues like irreversible sample adsorption. mdpi.com It has been successfully applied to the preparative separation of isoflavone components from plant extracts. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, such as carbon dioxide mixed with a co-solvent like methanol, as the mobile phase. mdpi.com This technique is noted for its high separation speed and efficiency due to the low viscosity of the mobile phase. It is considered a "green chemistry" approach due to reduced organic solvent consumption and has been used for the efficient separation of polyphenolic compounds, including lignans (B1203133) and flavonoids. mdpi.com

Biosynthesis and Metabolic Pathways

Precursor Compounds and Early Stages of Isoflavonoid (B1168493) Biosynthesis

The journey to Lupinisoflavone A begins with the essential amino acid L-phenylalanine. Through the general phenylpropanoid pathway, a series of core enzymes—phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL)—convert L-phenylalanine into p-coumaroyl-CoA. researchgate.net This activated molecule serves as a critical branch point for various classes of secondary metabolites. oup.com

The first committed step towards isoflavonoid synthesis involves chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. biosynth.com This chalcone is then stereospecifically cyclized into the flavanone (B1672756) naringenin by the enzyme chalcone isomerase (CHI). researchgate.net

Naringenin is the key substrate that diverts metabolic flow from the general flavonoid pathway to the isoflavonoid branch. capes.gov.br This crucial transformation is catalyzed by a two-step process involving two key enzymes that often form a metabolic complex on the endoplasmic reticulum membrane:

Isoflavone (B191592) synthase (IFS) , a cytochrome P450 enzyme, catalyzes a 2,3-aryl migration of the B-ring on the flavanone skeleton, producing 2-hydroxyisoflavanone. oup.com

2-hydroxyisoflavanone dehydratase (HID) subsequently removes a water molecule to form the stable isoflavone core. nih.gov

In the context of this compound biosynthesis, the primary isoflavone precursor is genistein (B1671435) (5,7,4'-trihydroxyisoflavone), which is formed from naringenin through the action of IFS and HID. oup.comresearchgate.net

| Enzyme Class | Specific Enzyme(s) | Function in Pathway |

| Lyase | Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to cinnamic acid. |

| Monooxygenase | Cinnamic acid 4-hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid. |

| Ligase | 4-coumaroyl-CoA ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Synthase | Chalcone synthase (CHS) | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. |

| Isomerase | Chalcone isomerase (CHI) | Cyclizes naringenin chalcone to naringenin. |

| Monooxygenase | Isoflavone synthase (IFS) | Converts naringenin to 2,5,7,4'-tetrahydroxyisoflavanone. |

| Dehydratase | 2-hydroxyisoflavanone dehydratase (HID) | Dehydrates 2-hydroxyisoflavanones to form genistein. |

Enzymatic Steps in this compound Formation

The formation of this compound from the genistein precursor involves highly specific enzymatic modifications that build its complex structure. These steps are primarily localized in the roots of Lupinus albus, where these compounds accumulate. nih.gov

Prenylation, the attachment of a five-carbon dimethylallyl pyrophosphate (DMAPP) group, is a critical modification that enhances the lipophilicity and biological activity of isoflavonoids. nih.gov In Lupinus albus, a specific isoflavonoid prenyltransferase, LaPT1 , has been identified and characterized. nih.govoup.com

LaPT1 is a membrane-bound enzyme localized to plastids. nih.govoup.com It exhibits strict substrate specificity, catalyzing the transfer of a prenyl group from DMAPP to the B-ring of the isoflavone genistein at the C-3' position. nih.govnih.gov This reaction yields isowighteone (B1672636) (3'-prenylgenistein), the direct prenylated precursor in the biosynthetic pathway leading to several complex lupin isoflavonoids. nih.govnih.gov The enzyme is also active with 2'-hydroxygenistein, another isoflavone present in lupin. nih.govoup.com The expression of the LaPT1 gene is highest in the roots, which aligns with the observed accumulation of prenylated isoflavones in this plant organ. nih.gov

The defining structural feature of this compound is its dihydrofurano ring, which is formed by the oxidative cyclization of the prenyl side chain of isowighteone. While the specific enzyme from Lupinus has not been fully characterized, the mechanism is proposed to proceed via an epoxide intermediate, a pathway modeled on fungal metabolism of similar compounds. tandfonline.comoup.comtandfonline.com

The proposed biosynthetic steps are:

Epoxidation : A microsomal monooxygenase, likely a cytochrome P450-dependent enzyme, catalyzes the epoxidation of the double bond in the prenyl group of isowighteone. capes.gov.brtandfonline.com This reaction is dependent on NADPH and molecular oxygen and creates a highly reactive epoxy-intermediate. tandfonline.com

Cyclization : The newly formed epoxide is then subjected to a nucleophilic attack by the adjacent phenolic hydroxyl group at the C-4' position. This intramolecular reaction results in the formation of the five-membered dihydrofuran ring, completing the core structure of this compound. capes.gov.brtandfonline.com

Chemical synthesis studies support this pathway, as treatment of the precursor isowighteone with an epoxidizing agent (m-CPBA) has been shown to produce a related dihydrofuranoisoflavone, lupinisoflavone C. researchgate.net

Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is under tight genetic control, coordinated by the expression of the necessary pathway genes. The regulation of the general isoflavonoid pathway is well-studied and involves a hierarchy of transcription factors that respond to developmental cues and environmental stresses. jst.go.jp

Key transcription factor families, including MYB , bZIP , and WRKY , are known to bind to the promoter regions of biosynthetic genes like CHS and IFS, modulating their expression. jst.go.jpunimilitar.edu.co For example, in soybean, the R2R3-type MYB transcription factor GmMYB29 has been shown to positively regulate isoflavone biosynthesis by activating the promoters of IFS2 and CHS8. unimilitar.edu.co

While specific regulators for the entire this compound pathway are not fully elucidated, the expression of key enzyme genes is highly tissue-specific. The gene for the isoflavone prenyltransferase, LaPT1, is predominantly expressed in the roots of L. albus. nih.gov This localized expression ensures that the synthesis of prenylated precursors like isowighteone occurs in the correct tissue where the final products accumulate and perform their ecological functions. The expression of the downstream cyclization enzymes is presumed to be similarly co-regulated.

Isomerization and Stereochemical Control in Biosynthesis

The enzymatic reactions that form the dihydrofuran ring of this compound are stereospecific, resulting in a molecule with a defined three-dimensional structure. This compound is optically active and dextrorotatory (+). tandfonline.com

The key chiral center is at the C-2" position of the dihydrofuran ring. Through circular dichroism (CD) spectroscopy, the absolute configuration of this center in (+)-Lupinisoflavone A has been determined to be (S) . tandfonline.com

This stereochemical outcome is dictated by the enzymatic cyclization process. The proposed mechanism involves the formation of an epoxide intermediate from the prenyl side chain. For the final product to have an (S) configuration at C-2", the preceding epoxide intermediate must also have an (S) configuration. The subsequent intramolecular SN2-type attack by the C-4' hydroxyl group on the C-2" of the epoxide occurs with an inversion of stereochemistry, but since the attack is on the other carbon of the oxirane ring, the stereochemistry at C-2" is retained from the epoxide. The stereospecificity of the initial epoxidation reaction, catalyzed by a monooxygenase, is therefore the critical step that controls the final stereochemistry of the molecule. tandfonline.com This high degree of control is a hallmark of enzymatic catalysis, distinguishing it from non-biological chemical synthesis which often produces racemic mixtures. tandfonline.com

Ecological and Physiological Roles in Plants

Isoflavonoids, particularly complex derivatives like this compound, play vital roles in plant survival and interaction with the environment. researchgate.net Their functions are largely defensive and symbiotic.

The primary role of prenylated isoflavonoids is as phytoalexins , which are antimicrobial compounds produced by the plant to defend against pathogenic fungi and other microorganisms. nih.gov The addition of the lipophilic prenyl group and the subsequent cyclization to form the dihydrofuran ring increase the compound's affinity for microbial cell membranes, enhancing its antimicrobial potency compared to simpler isoflavones. nih.govresearchgate.net Lupinus species constitutively produce a variety of these compounds in their roots as a pre-emptive defense mechanism against soil-borne pathogens. nih.gov

Furthermore, isoflavonoids function as signaling molecules in the establishment of symbiotic relationships between legumes and nitrogen-fixing rhizobia bacteria. unimilitar.edu.co They are exuded from the roots and act to induce nodulation (nod) genes in the bacteria, initiating the formation of root nodules where atmospheric nitrogen is converted into ammonia (B1221849) for the plant. unimilitar.edu.co The specific blend of isoflavonoids, including complex molecules like this compound, can influence the specificity and efficiency of this symbiotic interaction.

Involvement in Plant Defense Mechanisms as Phytoalexins

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate in plants after exposure to stress, such as microbial attack. numberanalytics.complantsjournal.comnih.gov Isoflavonoids are a major class of phytoalexins in legumes, essential for their defense against a wide array of phytopathogens and herbivores. tandfonline.comijcmas.com

This compound, as a prenylated isoflavone, is integral to the chemical defense system of Lupinus species. nih.govresearchgate.net Prenylated isoflavonoids are known to possess potent antimicrobial, particularly antifungal, activity. nih.gov Research has identified various isoflavonoids in Lupinus species that are fungitoxic. tandfonline.com Unlike many plants that produce these defense compounds only upon infection, Lupinus species often constitutively produce a variety of prenylated isoflavonoids in their roots. nih.gov This constitutive production provides a pre-existing chemical barrier against potential invaders.

Furthermore, the concentration of these defensive isoflavonoids, including those related to this compound, can be significantly increased in response to biotic elicitors, such as the presence of pathogens or herbivores. nih.gov This induced response bolsters the plant's defenses at the site of attack. plantsjournal.comijcmas.com The role of phytoalexins is a component of a larger, coordinated defense strategy that includes the production of lytic enzymes and the reinforcement of cell walls. numberanalytics.comijcmas.com

Table 1: Examples of Isoflavonoids with Phytoalexin Activity in Lupinus Species

| Compound Name | Chemical Class | Observed Activity | Reference |

| Genistein | Isoflavone | Antimicrobial | tandfonline.com |

| Wighteone (B192679) | Prenylisoflavone | Antifungal | nih.gov |

| Luteone (B191758) | Prenylisoflavone | Antifungal | tandfonline.com |

| This compound | Prenylisoflavone | Free radical scavenging | researchgate.net |

| Isowighteone | Prenylisoflavone | Antibacterial, Antifungal | nih.gov |

Role in Symbiotic Interactions (e.g., Nodulation with Rhizobiaceae)

Beyond defense, isoflavonoids are critical signaling molecules in the establishment of symbiotic relationships between legumes and nitrogen-fixing soil bacteria, such as those from the family Rhizobiaceae. unimilitar.edu.cofrontiersin.orgmdpi.com This interaction is fundamental for nitrogen fixation, a process that converts atmospheric nitrogen into a form usable by the plant. mdpi.comresearchgate.net

The symbiosis initiation begins with the secretion of flavonoids and isoflavonoids from the plant's roots into the rhizosphere. frontiersin.orgresearchgate.net These compounds are recognized by compatible rhizobia, triggering the expression of bacterial nodulation (nod) genes. researchgate.netresearchgate.net The products of these genes, known as Nod factors, in turn signal back to the plant, initiating a cascade of developmental changes that lead to the formation of specialized root structures called nodules. frontiersin.orgresearchgate.net Within these nodules, the bacteria reside and fix atmospheric nitrogen for the plant. mdpi.com

The specific profile of isoflavonoids exuded by the plant, including their type and concentration, determines the specificity of the interaction and the efficiency of nodulation. researchgate.net For instance, in white lupin, the release of the isoflavone genistein from the roots is induced by nutrient-deficient conditions (low nitrogen or phosphorus) and is crucial for nodule formation. researchgate.net The plant utilizes specific transporters to release these signaling molecules into the soil. researchgate.net While direct studies on this compound's specific role are limited, as an isoflavone produced in the roots of Lupinus, it is part of the chemical milieu that mediates these crucial symbiotic events. mdpi.comunimilitar.edu.co

Response to Biotic and Abiotic Stressors

The accumulation of prenylated isoflavonoids in Lupinus species is known to increase upon exposure to various stressors. nih.gov

Biotic Stress: As discussed under phytoalexins, infection by pathogens or attack by herbivores triggers a significant increase in isoflavonoid production as a direct defense mechanism. mdpi.comnih.gov

Abiotic Stress: Environmental factors also act as potent elicitors. Studies have shown that exposure to heavy metals, such as copper chloride, leads to the accumulation of isoflavones in lupin seedlings. tandfonline.com Other abiotic stresses like drought, frost, and nutrient-poor soil conditions can also modulate the production of secondary metabolites, including isoflavonoids, which may explain the ability of some Lupinus species to thrive in harsh or disturbed environments. unimilitar.edu.co The plant's response to these varied stresses often involves overlapping signaling pathways, a phenomenon known as cross-tolerance, where tolerance to one stressor can enhance resistance to another. mdpi.comnih.gov

The production of this compound is thus situated within this broader metabolic network of stress response, enhancing the plant's ability to survive and reproduce under challenging environmental conditions.

**Table 2: Influence of Stressors on Isoflavonoid Accumulation in *Lupinus***

| Stressor Type | Specific Example | Plant Response | Reference |

| Biotic | Pathogen/Fungal infection | Increased accumulation of isoflavonoid phytoalexins | nih.gov |

| Biotic | Herbivory | Induction of chemical defenses | tandfonline.com |

| Abiotic | Heavy Metals (Copper Chloride) | Accumulation of isoflavones in seedlings | tandfonline.com |

| Abiotic | Nutrient Deficiency (P, N) | Increased exudation of isoflavonoids (genistein) for symbiosis | researchgate.net |

| Abiotic | Drought, Frost | Variation in secondary metabolism for adaptation | unimilitar.edu.co |

Chemical Structure Elucidation and Advanced Characterization

Spectroscopic Analysis for Structural Determination

Spectroscopic analysis is fundamental to the structural elucidation of natural products like Lupinisoflavone A. Various spectroscopic methods provide complementary data that, when pieced together, reveal the complete molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, ¹H NMR spectroscopy provides crucial information about the number and types of protons, their chemical environments, and their connectivity within the molecule.

Although a complete, publicly available ¹H NMR spectrum for this compound is not readily found, analysis of related compounds and general principles of isoflavone (B191592) chemistry allow for the prediction of key proton signals. For instance, the ¹H NMR spectrum of a related compound, mucunone A, which shares the C20H18O6 molecular formula, showed signals corresponding to a 1,2,4-trisubstituted and a pentasubstituted benzene (B151609) ring, a 2,2-dimethylchromene moiety, a chelated hydroxyl group, an sp³ methine, and a non-equivalent oxygenated methylene (B1212753) group. researchgate.net These features are consistent with the proposed structure of this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2' | ~7.0-7.2 | d | ~8.5 |

| H-5' | ~6.4-6.6 | dd | ~8.5, 2.0 |

| H-6' | ~6.4-6.6 | d | ~2.0 |

| H-2 | ~7.8-8.0 | s | - |

| H-6 | ~6.3-6.5 | s | - |

| Prenyl H-1'' | ~3.2-3.4 | d | ~7.0 |

| Prenyl H-2'' | ~5.1-5.3 | t | ~7.0 |

| Prenyl Me-4'' | ~1.6-1.8 | s | - |

| Prenyl Me-5'' | ~1.6-1.8 | s | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of a molecule. innovareacademics.in

For this compound, HRMS analysis is crucial for confirming its molecular formula. Studies on related isoflavonoids from Lupinus species have utilized LC-ESI-HRMS (Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry) to identify various compounds. unimilitar.edu.co In one such study, an isomer of this compound was identified with a measured m/z of 353.1025, corresponding to the molecular formula C₂₀H₁₆O₆. unimilitar.edu.co This high level of mass accuracy allows for the confident assignment of the elemental composition, a critical step in the structural elucidation process. americanpharmaceuticalreview.com The fragmentation patterns observed in MS/MS experiments can further provide structural information by revealing how the molecule breaks apart. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₆O₆ |

| Calculated m/z [M+H]⁺ | 353.1025 |

| Measured m/z [M+H]⁺ | 353.1024 |

| Mass Error (ppm) | -0.321 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. technologynetworks.comwikipedia.org The resulting spectrum provides information about the electronic transitions within the molecule, which is characteristic of its chromophore system. libretexts.org

For isoflavones like this compound, the UV-Vis spectrum is characterized by specific absorption bands that are indicative of the isoflavone skeleton. The addition of shift reagents, such as aluminum chloride (AlCl₃) and sodium acetate (B1210297) (NaOAc), can provide further structural information. For example, a bathochromic (red) shift observed with AlCl₃ is indicative of a hydroxyl group at the C-5 position. tandfonline.com Similarly, a shift with NaOAc suggests the presence of a free hydroxyl group at C-7. tandfonline.com Although specific UV data for this compound is not detailed in the provided search results, analysis of related compounds from Lupinus species confirms these general principles. tandfonline.com

| Solvent/Reagent | Typical Absorption Bands (nm) | Structural Indication |

|---|---|---|

| Methanol (B129727) (MeOH) | Band I: ~310-330, Band II: ~250-270 | Basic isoflavone chromophore |

| MeOH + AlCl₃ | Bathochromic shift of Band I | C-5 Hydroxyl group |

| MeOH + NaOAc | Bathochromic shift of Band II | C-7 Hydroxyl group |

Stereochemical Assignment

The stereochemistry of a molecule refers to the three-dimensional arrangement of its atoms. For chiral molecules like this compound, determining the absolute configuration is a crucial aspect of its characterization.

Chiral Chromatography

Chiral chromatography is a technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. While not explicitly detailed for this compound in the search results, this method is a standard approach for resolving racemic mixtures and isolating individual enantiomers for further analysis. The separation is achieved by using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.govmtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. mgcub.ac.in The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure.

The absolute configuration of a chiral molecule can be determined by comparing its experimental CD spectrum with the spectra of compounds with known configurations or with theoretical spectra calculated using quantum chemical methods. mtoz-biolabs.comresearchgate.net For complex molecules like isoflavonoids, specific Cotton effects (positive or negative peaks) in the CD spectrum can be correlated to the stereochemistry at chiral centers. nih.gov While specific CD data for this compound was not found, the absolute configurations of other complex isoflavonoids have been determined using electronic circular dichroism (ECD) data. researchgate.net

Computational Approaches for Stereochemical Confirmation

Due to the structural complexity of isoflavonoids, including this compound, computational methods are increasingly employed to corroborate and predict stereochemistry. These in silico approaches complement experimental data from techniques like NMR and X-ray crystallography, providing a deeper understanding of the molecule's three-dimensional arrangement.

One of the primary computational tools used is the comparison of calculated and experimental chiroptical spectra, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). The process typically involves:

Conformational Search: Generating a set of low-energy conformers for the possible stereoisomers of the molecule.

Quantum Chemical Calculations: For each conformer, the ECD and ORD spectra are calculated using time-dependent density functional theory (TD-DFT).

Spectral Comparison: The calculated spectra for each potential stereoisomer are compared with the experimentally obtained spectra. A close match between the calculated and experimental spectra allows for the confident assignment of the absolute configuration.

These computational approaches have been instrumental in assigning the stereochemistry of various flavonoids and can be applied to confirm the stereochemical centers in this compound and its derivatives.

Identification and Characterization of Isomeric Forms

Several isomeric forms of this compound have been identified in various plant sources, particularly within the Lupinus genus. The identification and characterization of these isomers are crucial for understanding the biosynthetic pathways and the full spectrum of chemical diversity within a plant species.

The primary methods for identifying and characterizing these isomers involve a combination of chromatographic and spectroscopic techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation of closely related isomers. By using different stationary and mobile phases, researchers can achieve separation of isoflavonoid (B1168493) isomers based on subtle differences in their polarity and structure. tandfonline.com The use of a photodiode array (PDA) detector allows for the simultaneous acquisition of UV spectra, which provides initial clues for the identification of isoflavone classes based on their characteristic absorption maxima. tandfonline.comnih.gov For instance, isoflavonoids typically show a characteristic absorption band between 220 and 260 nm. nih.gov

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that are diagnostic for specific isomers. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. unimilitar.edu.co Collision-induced dissociation (CID) mass spectrometry can be used to characterize isomeric flavonoids by their different fragmentation patterns. researchgate.net For example, the elimination of a methyl radical from the molecular ion has been observed for this compound. dss.go.th

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of isolated isomers. Through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments are particularly useful for determining the substitution patterns on the aromatic rings, thereby distinguishing between positional isomers.

A study on the chemical constituents of Lupinus bogotensis roots using LC-ESI-HRMS identified a compound with the same molecular formula as this compound (C₂₀H₁₆O₆), suggesting the presence of an isomer. unimilitar.edu.co Further research on various Lupinus species has led to the isolation and characterization of several prenylated isoflavonoids, which are often isomeric. nih.govresearchgate.net For example, wighteone (B192679) (6-prenylgenistein), isowighteone (B1672636) (3′-prenylgenistein), and lupiwighteone (B192169) (8-prenylgenistein) are isomeric monoprenylated derivatives of genistein (B1671435) that have been identified in Lupinus species. nih.gov

Table 1: Identified Isomeric Forms Related to this compound

| Compound Name | Molecular Formula | Key Distinguishing Feature | Source |

| This compound Isomer | C₂₀H₁₆O₆ | Same as this compound, distinguished by chromatographic retention time. unimilitar.edu.co | Lupinus bogotensis unimilitar.edu.co |

| Wighteone | C₂₀H₁₈O₅ | Positional isomer of other prenylated genisteins (6-prenylgenistein). nih.gov | Lupinus species nih.gov |

| Isowighteone | C₂₀H₁₈O₅ | Positional isomer of other prenylated genisteins (3'-prenylgenistein). nih.gov | Lupinus albus nih.gov |

| Lupiwighteone | C₂₀H₁₈O₅ | Positional isomer of other prenylated genisteins (8-prenylgenistein). nih.gov | Lupinus species nih.gov |

Synthetic and Semisynthetic Approaches

Total Synthesis Strategies for Dihydrofurano-isoflavone Scaffolds

The total synthesis of dihydrofurano-isoflavone scaffolds, the core structure of Lupinisoflavone A, presents a significant challenge to organic chemists. These syntheses often involve multi-step sequences that aim to construct the fused furan (B31954) and isoflavone (B191592) ring systems with precise control over regioselectivity and stereochemistry.

One of the key challenges lies in the formation of the isoflavone core itself. Modern synthetic methods have moved beyond classical approaches, now employing powerful catalytic reactions. For instance, a scalable synthesis of isoflavones has been developed utilizing a Suzuki-Miyaura reaction catalyzed by palladium on carbon (Pd(0)/C). researchgate.net This method offers an efficient and practical route to the isoflavone framework. Another innovative approach involves a domino Friedel–Crafts acylation/Allan–Robinson reaction, promoted by a Lewis acid, which allows for the construction of the chromen-4-one and isoflavone scaffolds in a single operation from simple phenols. rsc.org This strategy is notable for its efficiency in forming multiple carbon-carbon and carbon-oxygen bonds simultaneously. rsc.org

Furthermore, an unexpected transformation of benzoylbenzofurans into isoflavones has been discovered, proceeding through an intramolecular cascade of deprotection and ring-opening/cyclization. researchgate.net This novel route provides a two-step synthesis of isoflavones starting from acetophenones and benzoquinones. researchgate.net The first enantioselective total syntheses of related complex heterocyclic scaffolds have also been reported, highlighting the advancements in asymmetric synthesis. chemrxiv.org

While specific total syntheses of this compound are not extensively detailed in the reviewed literature, these general strategies for constructing the foundational dihydrofurano-isoflavone scaffold are critical. They provide the essential chemical toolbox for any future endeavors aimed at the complete synthesis of this complex natural product.

Semisynthesis from Precursor Isoflavonoids

Semisynthesis, starting from readily available natural isoflavonoids, offers a more direct route to this compound and its analogues. This approach leverages the pre-existing isoflavone core, significantly reducing the number of synthetic steps required.

The biosynthesis of this compound in plants like Lupinus albus (white lupin) provides a blueprint for potential semisynthetic strategies. tandfonline.com The process begins with simple isoflavones such as genistein (B1671435) and 2'-hydroxygenistein. tandfonline.com These precursors undergo specific prenylation, typically at the C-6 or C-8 position. tandfonline.com This prenyl group is then subject to further modifications, including cyclization with an adjacent phenolic hydroxyl group to form the characteristic dihydrofuran or pyran ring found in compounds like this compound. tandfonline.com

In a laboratory setting, semisynthesis can mimic these natural pathways. For example, a study on the synthesis of bioactive prenylated isoflavones utilized a combination of Pd-catalyzed Suzuki-Miyaura coupling to install the B-ring, followed by a microwave-promoted Claisen rearrangement of allyl ethers and a Ru-catalyzed olefin cross-metathesis to introduce the prenyl substituents. researchgate.net Although not directly applied to this compound, this methodology demonstrates a viable pathway for introducing the necessary prenyl group onto a precursor isoflavone, which could then undergo cyclization to form the dihydrofuran ring.

Another example involves the semisynthesis of dihydrochalcone (B1670589) derivatives from erioschalcones A and B, which are structurally related to isoflavonoids. researchgate.net This work highlights the potential for modifying natural product skeletons to generate novel compounds with interesting biological activities. researchgate.net

Derivatization and Analogue Synthesis

The synthesis of derivatives and analogues of this compound is crucial for understanding its biological activity and for developing new therapeutic agents. This often involves the introduction of various functional groups and structural modifications to probe structure-activity relationships (SAR).

Introduction of Functional Groups

The introduction of different functional groups onto the isoflavone scaffold can significantly impact its biological properties. Common modifications include hydroxylation, methylation, glycosylation, and the addition of various alkyl or acyl groups.

For instance, the alkylation of 7-hydroxy-isoflavones is a common strategy to produce 7-alkoxy-isoflavones, which have shown medicinal effects. google.com This reaction is often carried out using an alkyl bromide in the presence of a base like potassium carbonate. google.com The synthesis of isoflavone glycosides has also been achieved through methods like phase-transfer catalyzed glycosylation. researchgate.net

The biosynthesis of related compounds in Lupinus luteus (yellow lupin) reveals natural derivatization processes, such as hydroxylation or hydration of the prenyl substituent and 5-O-methylation. tandfonline.com These natural modifications provide inspiration for synthetic chemists to create new analogues.

Structural Modifications for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for identifying the key structural features responsible for a compound's biological activity. By systematically modifying the structure of this compound and its analogues, researchers can determine which parts of the molecule are critical for its function.

For example, SAR studies on triterpenoids, another class of natural products, have shown that hydroxylation at specific positions can either increase or decrease their biological activity. fayoum.edu.eg Similarly, esterification with different acids can have a significant impact. fayoum.edu.eg These principles can be applied to the isoflavonoid (B1168493) scaffold.

In the context of isoflavones, studies have investigated the antioxidant properties of related compounds like Lupinalbin B, using theoretical methods to understand how structural and electronic features influence their activity. researchgate.net The synthesis of various non-natural analogues of isoflavones, achieved by using different boronic acids in Suzuki-Miyaura coupling reactions, allows for the exploration of a wider chemical space and a more comprehensive understanding of SAR. researchgate.net For example, the antibacterial activity of some synthetic isoflavones was significantly improved by the co-administration of an efflux pump inhibitor, demonstrating how structural modifications can be combined with other strategies to enhance biological effects. researchgate.net

The following table summarizes some of the key synthetic and semisynthetic strategies and their applications:

| Strategy | Key Reactions/Techniques | Application |

| Total Synthesis | Suzuki-Miyaura coupling, Domino Friedel–Crafts acylation/Allan–Robinson reaction, Intramolecular cascade reactions | Construction of the core isoflavone and dihydrofurano-isoflavone scaffolds. researchgate.netrsc.org |

| Semisynthesis | Prenylation, Cyclization, Claisen rearrangement, Olefin cross-metathesis | Synthesis of complex isoflavonoids from simpler, naturally occurring precursors. tandfonline.comresearchgate.net |

| Derivatization | Alkylation, Glycosylation, Hydroxylation, Methylation | Introduction of functional groups to modify biological activity. researchgate.nettandfonline.comgoogle.com |

| Analogue Synthesis for SAR | Suzuki-Miyaura coupling with diverse boronic acids, Systematic structural modifications | Exploration of structure-activity relationships to identify key pharmacophores. researchgate.netfayoum.edu.eg |

Biological Activities and Mechanistic Investigations in Research Models

Antiproliferative Activities in Cell Line Models

Lupinisoflavone A, and closely related isoflavones, have demonstrated notable antiproliferative effects in various cancer cell line models. Research into these compounds highlights their potential to inhibit the growth of cancer cells through multiple mechanisms.

Studies have shown that isoflavones can exert cytostatic effects at low concentrations and cytotoxic effects at higher concentrations nih.gov. The isoflavone (B191592) Lupiwighteone (B192169), for instance, has been observed to inhibit the growth of human prostate carcinoma (DU-145) and human umbilical vein endothelial (HUVEC) cells in a manner dependent on both concentration and time nih.gov. This suggests a direct impact on the cellular machinery responsible for proliferation.

The antiproliferative effects are not limited to a single cancer type. Various isoflavones have been tested against a panel of human cancer cell lines, including those derived from the gastrointestinal tract, such as stomach, esophageal, and colon cancer lines nih.gov. For example, the isoflavones biochanin A and genistein (B1671435) strongly inhibited the proliferation of HSC-41E6, HSC-45M2, and SH101-P4 stomach cancer cell lines nih.gov. Similarly, alpinumisoflavone has shown anti-proliferative activity in 2D and 3D cultures of human ovarian cancer cells (ES2 and OV90) nih.gov. The mechanism often involves the modulation of key signaling pathways that are critical for cancer cell growth and survival, such as the PI3K/AKT and MAPK pathways nih.gov.

| Isoflavone | Cell Line | Cancer Type | Observed Effect |

|---|---|---|---|

| Lupiwighteone | DU-145 | Prostate Carcinoma | Concentration and time-dependent growth inhibition nih.gov |

| Lupiwighteone | HUVEC | Endothelial | Concentration and time-dependent growth inhibition nih.gov |

| Biochanin A, Genistein | HSC-41E6, HSC-45M2, SH101-P4 | Stomach Cancer | Strong inhibition of proliferation nih.gov |

| Alpinumisoflavone | ES2, OV90 | Ovarian Cancer | Inhibition of proliferation in 2D and 3D cultures nih.gov |

A primary mechanism through which this compound and related compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. At cytotoxic concentrations, isoflavones like biochanin A and genistein have been shown to cause DNA fragmentation, a hallmark of apoptosis nih.gov.

In studies with the isoflavone Lupiwighteone on DU-145 prostate cancer cells, several key apoptotic events were observed. Flow cytometry analysis revealed that the compound could induce cell cycle arrest, trigger apoptosis, cause a loss of mitochondrial membrane potential, and increase intracellular reactive oxygen species (ROS) nih.gov.

The molecular mechanism involves the modulation of key proteins in the apoptotic cascade. Western blot analysis showed that treatment with Lupiwighteone led to an upregulation of pro-apoptotic proteins such as Bax, cytochrome c, caspase-3, and PARP-1. Concurrently, there was a downregulation of anti-apoptotic proteins like Bcl-2 and procaspase-9 nih.gov. This shift in the balance between pro- and anti-apoptotic proteins ultimately pushes the cell towards self-destruction. The induction of apoptosis appears to proceed via the mitochondrial (intrinsic) pathway, as evidenced by the loss of mitochondrial membrane potential and the release of cytochrome c nih.govnih.gov.

| Protein/Marker | Effect of Treatment | Role in Apoptosis |

|---|---|---|

| Bax | Upregulation nih.gov | Pro-apoptotic |

| Bcl-2 | Downregulation nih.gov | Anti-apoptotic |

| Cytochrome c | Upregulation nih.gov | Activates caspases |

| Caspase-3 | Upregulation nih.gov | Executioner caspase |

| PARP-1 | Upregulation nih.gov | Involved in DNA repair and apoptosis |

| Mitochondrial Membrane Potential | Loss nih.gov | Indicates mitochondrial pathway activation |

Anti-inflammatory Response Modulation

Isoflavones, as a class of compounds, are recognized for their potential to modulate inflammatory responses. Inflammation is a critical biological process involved in numerous chronic diseases, and compounds that can influence it are of significant scientific interest mdpi.com.

Research has demonstrated that isoflavones can act as anti-inflammatory agents by affecting the production of various inflammatory mediators mdpi.com. These mediators include cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (IL-6, IL-1β), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 nih.govnih.gov.

Protein hydrolysates from lupin have been shown to reduce the secretion of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in THP-1-derived macrophages nih.gov. Specifically, these hydrolysates decreased the production of TNF-α, IL-1β, and IL-6 by 70%, 40%, and 45%, respectively nih.gov. Furthermore, they significantly decreased the production of nitric oxide (NO), a key molecule involved in inflammation researchgate.net. The consumption of isoflavones has also been linked to a reduction in pro-inflammatory lipids, such as certain glycerophospholipids and sphingolipids nih.gov.

The anti-inflammatory effects of isoflavones are mediated through their interaction with key intracellular signaling pathways. They are known to down-regulate cytokine-induced signal transduction mdpi.com. Flavonoids, in general, can exert anti-inflammatory effects by interfering with the development of inflammatory mediators through pathways like the MAPK signaling pathway nih.govmdpi.com.

Studies on lupeol, a compound found in lupin, show it can inhibit the activity of nuclear factor-kappa B (NF-κB), a central transcription factor that regulates the expression of many pro-inflammatory genes, including COX-2 and iNOS nih.gov. This inhibition leads to reduced levels of their products, prostaglandin E2 (PGE2) and nitric oxide (NO) nih.gov. Additionally, isoflavone consumption can alter metabolic pathways, such as phenylalanine metabolism, which may contribute to reducing inflammation nih.gov.

Antioxidant Activity Studies

This compound belongs to the flavonoid family, which is well-known for its antioxidant properties. These compounds can protect cells from damage caused by oxidative stress mdpi.com. The seeds of various lupin species, from which this compound is derived, are rich in antioxidant compounds, including phenolics, flavonoids, and tocols mdpi.comnih.gov.

The antioxidant capacity of lupin extracts has been evaluated using various assays. These include methods that measure radical scavenging ability, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and those that assess the reduction of oxidative species researchgate.net. Studies on different cultivars of Australian lupin species have confirmed their antioxidant potential through multiple assay techniques mdpi.com.

| Compound Name |

|---|

| This compound |

| Lupiwighteone |

| Genistein |

| Biochanin A |

| Alpinumisoflavone |

| Lupeol |

| Bax |

| Bcl-2 |

| Cytochrome c |

| Caspase-3 |

| PARP-1 |

| Procaspase-9 |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

| Interleukin-1beta (IL-1β) |

| Inducible nitric oxide synthase (iNOS) |

| Cyclooxygenase-2 (COX-2) |

| Prostaglandin E2 (PGE2) |

| Nitric Oxide (NO) |

Based on the conducted research, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the specified outline. The search results did not yield specific information regarding the radical scavenging mechanisms, influence on oxidative stress markers, antifungal properties, enzyme modulation, receptor interactions, or regulation of gene expression for this particular isoflavone.

The available literature and data focus on broader categories, such as the general antioxidant properties of extracts from various Lupinus (lupin) species, the biological activities of the isoflavone class of compounds as a whole (often from other plant sources like soy), or the properties of other specific flavonoids.

Therefore, constructing a scientifically accurate and detailed article strictly about this compound, as per the user's instructions, cannot be accomplished with the current information.

Structure Activity Relationship Sar Studies

Principles and Methodologies of SAR Analysis

The primary goal of SAR analysis is to identify the key chemical features, known as pharmacophores, that are responsible for a molecule's biological activity. The process is iterative and systematic. It typically begins with a lead compound of known activity, after which a series of analogs are synthesized with targeted structural modifications. These modifications can include altering functional groups, changing the size or shape of the molecule, or modifying stereochemical centers.

Each analog is then subjected to biological testing to measure its activity, such as enzyme inhibition or receptor binding. By correlating the structural changes with the resulting biological data, researchers can deduce which molecular fragments are essential for activity and which can be modified to improve properties like potency and selectivity. This systematic approach allows for the rational design of new, more effective compounds. nih.gov

For flavonoids and isoflavonoids like Lupinisoflavone A, SAR studies often focus on the number and position of hydroxyl groups, the presence of methoxy (B1213986) groups, and the nature of the C2-C3 bond in the C ring, as these features are known to play a role in activities such as antioxidant effects. nih.govomicsonline.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated evolution of SAR analysis, employing statistical methods to create a mathematical relationship between the chemical structure and biological activity. nih.gov QSAR models are powerful computational tools that can predict the activity of new or untested compounds, thereby accelerating the drug discovery process and reducing the reliance on extensive experimental screening. researchgate.netmdpi.com

The fundamental equation of a QSAR model is: Activity = f (Molecular Descriptors) + error

This relationship helps in understanding the specific physicochemical properties that govern a compound's biological effect. mdpi.com The development of a robust QSAR model involves several critical stages, including the careful selection of a dataset of compounds, calculation of relevant molecular descriptors, building the mathematical model, and rigorous validation. mdpi.comnih.gov

Parameter Selection and Descriptor Calculation (e.g., Electronic Properties, Lipophilicity)

The foundation of a predictive QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. For classes of compounds like isoflavonoids, descriptors are typically calculated using specialized software and can be categorized into several types:

Electronic Properties: These describe the distribution of electrons in a molecule and are crucial for understanding its reactivity and interaction with biological targets. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. researchgate.netresearchgate.net

Lipophilicity (Hydrophobicity): This property, often quantified by the logarithm of the octanol/water partition coefficient (ClogP), describes a molecule's ability to dissolve in fatty or nonpolar environments. It is a key factor in membrane permeability and transport to target sites. nih.gov

Steric/Shape Descriptors: These parameters relate to the three-dimensional shape and size of the molecule, such as molecular volume, surface area, and flexibility. Shape descriptors have been identified as important molecular characteristics related to the activity of prenylated isoflavonoids. researchgate.netwur.nlnih.gov

Topological Descriptors: These are 2D descriptors derived from the graph representation of a molecule, describing aspects like molecular connectivity and branching.

The table below illustrates some common descriptors used in QSAR studies of flavonoids.

| Descriptor Category | Specific Descriptor Example | Relevance to Biological Activity |

| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. |

| Lipophilicity | ClogP | Influences membrane permeability and bioavailability. nih.gov |

| Steric | Molecular Volume | Determines how well a molecule fits into a binding site. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Quantum-Chemical | Dipole Moment | Affects solubility and binding interactions. researchgate.net |

For prenylated isoflavonoids, studies have shown that descriptors related to shape (flexibility and globularity) and hydrophilic/hydrophobic surface areas are particularly important for predicting biological activity. wur.nlnih.gov

Predictive Modeling and Validation

Once descriptors are calculated, a mathematical model is built using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. mdpi.commdpi.com The resulting model's reliability and predictive power must be rigorously validated. Validation is crucial to ensure that the model is not a result of chance correlation and can accurately predict the activity of new compounds. researchgate.net

Validation of a QSAR model is typically performed using two main strategies:

Internal Validation: This method uses only the initial training dataset to assess the model's robustness. The most common technique is Leave-One-Out (LOO) cross-validation , where the model is repeatedly built with one compound removed and then used to predict the activity of that omitted compound. The quality of these predictions is quantified by the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability. nih.govnih.gov

External Validation: This is a more stringent test where the initial dataset is split into a training set (for building the model) and a test set (for validating it). The model is built using the training set and then used to predict the activities of the compounds in the test set, which were not used during model development. The predictive power is assessed using the predictive correlation coefficient (R²pred). nih.govbasicmedicalkey.com

A QSAR model is generally considered predictive if it meets several statistical criteria, as summarized in the table below based on general findings for flavonoid studies. mdpi.com

| Validation Parameter | Symbol | Acceptable Value | Description |

| Correlation Coefficient | R² | > 0.6 | A measure of the goodness-of-fit of the model to the training data. mdpi.com |

| Cross-Validated R² | Q² | > 0.5 | Indicates the internal predictive power of the model. mdpi.com |

| Predictive R² (Test Set) | R²pred | > 0.6 | Measures the model's ability to predict external data. |

| R² - Q² | - | < 0.3 | A small difference suggests the model is not overfitted. mdpi.com |

Studies on flavonoids have successfully developed QSAR models with high predictive accuracy, demonstrating R² values between 0.77-0.80 and Q²LOO values between 0.66-0.69. wur.nlnih.govnih.gov

Group-Based Quantitative Structure-Activity Relationship (G-QSAR)

Group-Based QSAR (G-QSAR), also known as fragment-based QSAR, is a specialized approach that focuses on correlating biological activity with the properties of specific molecular fragments or substituents. Instead of considering descriptors for the entire molecule, G-QSAR analyzes the contributions of different functional groups at various substitution positions within a series of related compounds.

This method is particularly useful for optimizing lead compounds, as it can identify which substitutions at specific sites are likely to enhance or diminish activity. G-QSAR models can also include "cross-term" descriptors that account for potential interactions between different fragments, providing deeper insights into how various parts of the molecule work together to produce a biological effect. While G-QSAR has been applied in drug design, specific studies applying this methodology to this compound or closely related furanoisoflavonoids are not extensively documented in the literature.

Influence of Specific Functional Groups on Activity

The biological activity of this compound is significantly influenced by its key functional groups: the isoflavonoid (B1168493) core, a prenyl (3,3-dimethylallyl) group, multiple hydroxyl groups, and a fused furan (B31954) ring.

Isoflavonoid Core and Hydroxyl Groups: The basic isoflavonoid skeleton is structurally similar to estrogen, allowing many isoflavonoids to interact with estrogen receptors. mdpi.com The number and position of hydroxyl (-OH) groups on the aromatic rings are critical for many biological activities. For antioxidant effects, hydroxyl groups on the B-ring are particularly important for free radical scavenging. nih.gov For other activities, such as antibacterial effects, hydroxyl groups at positions 5 and 7, along with the 4-carbonyl group, have been found to be crucial for interacting with biological targets like DNA gyrase B. nih.gov

Prenyl Group: The addition of a lipophilic prenyl group is a key feature of this compound that often enhances or modifies the biological activity of the parent isoflavonoid. researchgate.net Prenylation generally increases the compound's hydrophobicity, which can improve its affinity for cell membranes and enhance certain biological effects. nih.gov Studies on various prenylated isoflavonoids have shown that this modification can lead to increased antimicrobial, anti-inflammatory, and anticancer activities compared to their non-prenylated counterparts. nih.govnih.gov In some cases, the prenyl group itself can be a site of interaction or metabolic activity, directly participating in the compound's mechanism of action. nih.govtandfonline.com For example, prenylation has been associated with anti-estrogenic and selective estrogen receptor modulator (SERM) activity. nih.gov

Furanoisoflavonoid Structure: this compound contains a fused furan ring, classifying it as a furanoisoflavonoid. This structural feature imposes a more rigid conformation on the molecule compared to a simple prenylated isoflavone (B191592). This rigidity can influence how the molecule fits into the binding pocket of a protein or enzyme, potentially leading to higher selectivity and potency for specific biological targets.

Role of Stereochemistry in Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in pharmacology because biological systems, such as enzyme active sites and receptors, are chiral. nih.gov Different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov In many cases, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

Advanced Analytical Methodologies for Research and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods

LC-MS has become an indispensable tool for the analysis of complex mixtures of natural products, including isoflavones like Lupinisoflavone A. mdpi.com The coupling of liquid chromatography's separation power with the sensitive and specific detection of mass spectrometry allows for the detailed profiling of metabolites. mdpi.com

UHPLC-ESI-MS/MS is a powerful technique for the rapid analysis of chemical constituents in plant extracts and other biological samples. mdpi.comrsc.org This method offers high separation efficiency and sensitivity, making it ideal for detecting and quantifying compounds even at low concentrations. nih.govmdpi.com The use of electrospray ionization (ESI) allows for the gentle ionization of molecules like this compound, preserving their structural integrity for mass analysis. mdpi.com Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is crucial for the unambiguous identification of specific isoflavones in complex mixtures. mdpi.com The multiple reaction monitoring (MRM) mode in UHPLC-ESI-MS/MS is particularly useful for quantitative analyses due to its high selectivity and sensitivity. mdpi.comnih.gov

Recent studies have utilized UHPLC-ESI-MS/MS for the comprehensive analysis of multicomponent pharmaceutical tablets and for investigating the chemical constituents in traditional medicines. mdpi.comamecj.com The method's short analysis time, good linearity, and high precision make it a robust tool for quality control and research. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is critical for the confident identification of metabolites in complex biological samples. thermofisher.com When coupled with UHPLC, HRMS is a cornerstone of modern metabolomics research, enabling the characterization of a wide array of small molecules. nih.govanimbiosci.orgnih.gov The high resolving power of HRMS instruments, such as Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, allows for the differentiation of compounds with very similar masses, a common challenge in metabolomics. thermofisher.com

In the context of this compound research, UHPLC-HRMS can be employed for untargeted metabolomics to obtain a global view of the metabolome in response to various stimuli or genetic modifications. animbiosci.orgnih.gov This approach is valuable for identifying novel bioactive compounds and understanding the metabolic pathways involved in their production. animbiosci.org The high mass accuracy and acquisition rates of HRMS are particularly beneficial for fingerprinting studies, which aim to create a characteristic metabolic profile of a sample. thermofisher.commdpi.com

| Technique | Primary Application | Key Advantages | Ionization Source | Mass Analyzer |

|---|---|---|---|---|

| UHPLC-ESI-MS/MS | Targeted quantification and structural confirmation | High sensitivity, selectivity, and speed | Electrospray Ionization (ESI) | Tandem Mass Spectrometry (e.g., Triple Quadrupole) |

| UHPLC-HRMS | Untargeted metabolomics and identification of unknowns | High mass accuracy and resolution | Electrospray Ionization (ESI) | High-Resolution (e.g., Orbitrap, TOF) |

Nuclear Magnetic Resonance (NMR) Based Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used for the structural elucidation and quantification of metabolites in biological samples. ebi.ac.ukfrontiersin.org In metabolomics, ¹H-NMR is commonly used to obtain a comprehensive profile of small molecules. mdpi.com NMR-based metabolomics is highly reproducible and requires minimal sample preparation, making it well-suited for high-throughput screening and longitudinal studies. frontiersin.orgbruker.com

For the study of this compound, NMR can provide detailed structural information, confirming the identity of the compound isolated from natural sources. ntnu.edu Untargeted NMR metabolomics can be used to assess compositional changes in food products, such as lupin-enriched yogurt, and to identify a wide range of bioactive metabolites. nih.gov The technique can reveal alterations in the levels of various compounds, including organic acids, amino acids, and sugars, providing insights into metabolic processes. nih.gov

Capillary Electrophoresis (CE) for Isoflavone (B191592) Profiling

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly effective for the analysis of charged and highly polar metabolites. universiteitleiden.nl It serves as a valuable alternative and complement to HPLC for profiling isoflavonoids in plant extracts. nih.gov Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MEKC), can be employed to achieve the desired selectivity for complex samples. nih.govresearchgate.net

CE methods have been developed for the quantitative determination of isoflavones, including genistein (B1671435) and its derivatives, in various parts of the lupin plant. researchgate.net The technique offers good reproducibility and can be performed in a relatively short time. researchgate.net When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for metabolomics, especially for analyzing volume-restricted samples. universiteitleiden.nl

Method Validation for Reproducibility and Accuracy in Research

The validation of analytical methods is crucial to ensure that the data generated are reliable, reproducible, and accurate. demarcheiso17025.com This process involves evaluating several performance characteristics of the method, including linearity, accuracy, precision, selectivity, and robustness. researchgate.netnih.gov Guidelines from organizations like the International Council for Harmonisation (ICH) provide a framework for conducting method validation. nih.govich.org